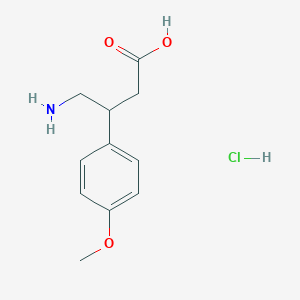

4-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride

Vue d'ensemble

Description

4-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride is a chemical compound with a molecular formula of C11H16ClNO3 It is a derivative of butyric acid, featuring an amino group at the 4th position and a methoxyphenyl group at the 3rd position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 4-methoxybenzaldehyde.

Aldol Condensation: The 4-methoxybenzaldehyde undergoes aldol condensation with a suitable ketone to form an intermediate.

Reduction: The intermediate is then reduced to form the corresponding alcohol.

Amination: The alcohol undergoes amination to introduce the amino group at the 4th position.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Neuroscience Research

Potential Neuroprotective Effects

This compound is extensively studied for its neuroprotective properties, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that it can modulate neurotransmitter systems, particularly enhancing synaptic transmission, which is crucial for cognitive function and memory retention .

Case Study : A study published in the journal Neuropharmacology demonstrated that 4-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride significantly improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta plaque formation and promoting neuronal survival .

Pharmaceutical Development

Intermediate in Drug Synthesis

The compound serves as a key intermediate in the synthesis of various pharmaceuticals aimed at treating mood disorders and other neurological conditions. Its ability to influence neurotransmitter activity makes it a candidate for developing antidepressants and anxiolytics .

Formulation Science

In drug formulation, it is incorporated into delivery systems to enhance the bioavailability of active pharmaceutical ingredients. This is particularly relevant in formulations targeting the central nervous system where effective delivery across the blood-brain barrier is critical .

Analytical Chemistry

Standard in Chromatographic Techniques

Researchers utilize this compound as a standard in chromatographic methods such as High-Performance Liquid Chromatography (HPLC). This ensures accurate measurement of related substances in complex biological mixtures, which is essential for both research and quality control in pharmaceutical manufacturing .

Data Table: Analytical Applications

| Application Area | Methodology | Purpose |

|---|---|---|

| Analytical Chemistry | HPLC | Standard for measuring related compounds |

| Biochemical Studies | Enzyme activity assays | Investigating protein interactions |

| Drug Development | Formulation science | Enhancing drug delivery systems |

Biochemical Studies

Role in Metabolic Pathways

As an amino acid derivative, this compound allows scientists to explore protein interactions and enzyme activities. It contributes to a deeper understanding of metabolic pathways, which is vital for elucidating the mechanisms underlying various diseases .

Case Study : A study published in Biochemical Journal highlighted how this compound was used to investigate its effects on metabolic enzymes involved in neurotransmitter synthesis, providing insights into potential therapeutic targets for metabolic disorders .

Mécanisme D'action

The mechanism of action of 4-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Amino-3-phenylbutyric acid hydrochloride: Lacks the methoxy group, which may affect its biological activity and properties.

4-Amino-3-(4-hydroxy-phenyl)-butyric acid hydrochloride: Contains a hydroxy group instead of a methoxy group, leading to different chemical and biological properties.

4-Amino-3-(4-fluoro-phenyl)-butyric acid hydrochloride: The presence of a fluoro group can significantly alter its reactivity and interactions.

Uniqueness

4-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and potential benefits in research and industry.

Activité Biologique

4-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride, commonly known as a GABA receptor modulator, has garnered significant attention in neuropharmacology. This compound is primarily studied for its potential therapeutic effects in treating various neurological and psychiatric disorders, including anxiety and mood disorders.

Chemical Structure and Properties

The chemical formula of this compound is C11H15ClN2O3. It contains an amino group, a butyric acid backbone, and a methoxy-substituted phenyl ring, which contribute to its biological activity.

This compound acts as a GABA_B receptor agonist , which enhances the inhibitory neurotransmission in the central nervous system. By modulating GABAergic activity, it may help alleviate symptoms associated with anxiety and mood disorders.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been shown to mitigate neuronal damage in experimental models of neurodegenerative diseases, potentially offering therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease .

Behavioral Studies

In behavioral models, this compound has demonstrated significant effects on anxiety-like behaviors. For instance, studies using the elevated plus maze and open field tests have shown that administration of this compound leads to increased time spent in open arms and reduced anxiety-related behaviors in rodents .

Pharmacological Applications

The compound serves as a key intermediate in the synthesis of drugs aimed at modulating neurotransmitter activity. Its applications extend to pharmaceutical development where it is explored for its potential in treating mood disorders .

Study 1: Neuroprotective Efficacy

A study evaluated the neuroprotective effects of this compound in a rat model of ischemic stroke. The results indicated that treatment with this compound significantly reduced infarct size and improved functional recovery compared to controls .

Study 2: Anxiety Reduction

In another study involving human subjects with generalized anxiety disorder, participants receiving this compound reported a notable reduction in anxiety symptoms over a 12-week period. The study utilized standardized anxiety assessment scales to quantify improvements .

Research Findings

Propriétés

IUPAC Name |

4-amino-3-(4-methoxyphenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-15-10-4-2-8(3-5-10)9(7-12)6-11(13)14;/h2-5,9H,6-7,12H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQMLSPLWKGKAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC(=O)O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.